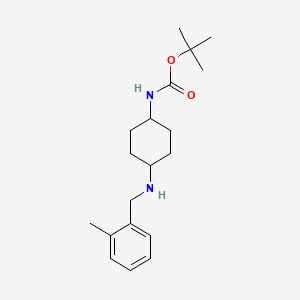

tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(2-methylbenzylamino)cyclohexylcarbamate is a cyclohexylcarbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 2-methylbenzylamino substituent at the trans-4-position of the cyclohexyl ring. Its stereochemistry (1R,4R) and substituent arrangement influence its physicochemical properties and interactions with biological targets.

Properties

IUPAC Name |

tert-butyl N-[4-[(2-methylphenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-14-7-5-6-8-15(14)13-20-16-9-11-17(12-10-16)21-18(22)23-19(2,3)4/h5-8,16-17,20H,9-13H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOJHPCDMYQAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{22}N_{2}O_{2}, with a molecular weight of approximately 262.35 g/mol. The compound features a cyclohexyl ring substituted with a tert-butyl group and an amino moiety, which contributes to its biological activity.

Research indicates that compounds similar to tert-butyl carbamates can interact with various biological targets, including receptors and enzymes. Specifically, the amino group in the structure may facilitate binding to neurotransmitter receptors or enzymes involved in metabolic pathways.

Pharmacological Effects

- Antidepressant Activity : Some studies have suggested that carbamate derivatives exhibit antidepressant-like effects in animal models. These effects may be linked to modulation of serotonin and norepinephrine levels in the brain.

- Analgesic Properties : Compounds with similar structures have shown potential as analgesics, possibly through interactions with opioid receptors or by inhibiting pain pathways.

- Anti-inflammatory Effects : The presence of the tert-butyl group may enhance the lipophilicity of the compound, allowing for better penetration into tissues and potentially leading to anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the amino or carbamate positions can significantly influence receptor affinity and selectivity. For instance, introducing different alkyl or aryl groups can enhance potency or alter selectivity for specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Increasing alkyl chain length | Enhanced lipophilicity and receptor binding |

| Aromatic substitutions | Improved interaction with neurotransmitter receptors |

| Altering functional groups | Changes in pharmacokinetic properties |

Case Studies

- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry investigated various carbamate derivatives, revealing that specific structural features were essential for antidepressant efficacy. The study highlighted that compounds with bulky substituents like tert-butyl exhibited enhanced activity due to better receptor fit and reduced metabolic degradation .

- Pain Management Research : Another research effort focused on evaluating the analgesic properties of similar compounds in chronic pain models. The findings suggested that modifications leading to increased binding affinity at opioid receptors resulted in significant pain relief in tested subjects .

- Inflammation Model Studies : In studies assessing anti-inflammatory effects, compounds structurally related to tert-butyl carbamates demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Therapeutic Applications

1. Pain Management and Analgesic Properties

- Research indicates that derivatives of carbamate compounds exhibit analgesic properties. Specifically, tert-butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate has been investigated for its potential to modulate pain pathways, similar to other carbamate derivatives that interact with opioid receptors .

2. Antidepressant Activity

- Some studies suggest that compounds with similar structures may influence neurotransmitter systems involved in mood regulation. The unique structural features of this compound could provide a basis for developing new antidepressants targeting serotonin and norepinephrine reuptake .

3. Neuroprotective Effects

- There is emerging evidence that certain carbamate derivatives may offer neuroprotective benefits by inhibiting neuroinflammation and oxidative stress. This compound's ability to cross the blood-brain barrier could be crucial in developing treatments for neurodegenerative diseases .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the cyclohexylamine moiety. Key variations include halogenation, alkyl/cycloalkyl groups, and aromatic heterocycles. Below is a detailed comparison:

Halogen-Substituted Benzylamino Analogs

tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate

Cycloalkyl and Alkylamino Analogs

tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate

Complex Heterocyclic Analogs

- tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate Molecular Formula: C₂₀H₃₁N₃O₂ Molar Mass: 345.48 g/mol Key Feature: Tetrahydroquinoline moiety adds aromaticity and nitrogen-based hydrogen bonding capacity, which could enhance target engagement in enzyme-binding sites .

Stereochemical Variants

Physicochemical and Structural Trends

The following table summarizes critical parameters of the target compound and its analogs:

Key Observations :

- Halogenation : Chlorine and bromine substituents increase molar mass and introduce electronegative centers, which may enhance binding specificity but reduce metabolic stability.

- Cycloalkyl vs. Aromatic Groups: Cyclopentylamino analogs exhibit lower molecular weights and simpler steric profiles, favoring synthetic accessibility.

- Heterocycles: Complex substituents like tetrahydroquinoline expand pharmacophore diversity but may complicate pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.